molecular formula C13H14BrN2Na2O9P B13148465 disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

Cat. No.: B13148465
M. Wt: 499.12 g/mol
InChI Key: KVXXOCUYEBYSNB-STCKJFIUSA-L
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Description

Disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated ethenyl group and a phosphorylated acetate moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate typically involves multiple steps. The initial step often includes the bromination of an ethenyl group, followed by the formation of a dioxopyrimidinyl structure. The subsequent steps involve the attachment of a hydroxyoxolan group and the phosphorylation of the acetate moiety. The reaction conditions usually require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: Reduction reactions can modify the brominated ethenyl group, potentially leading to the formation of non-brominated analogs.

    Substitution: The bromine atom in the ethenyl group can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and molecular interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate exerts its effects involves its interaction with specific molecular targets. The brominated ethenyl group and phosphorylated acetate moiety play crucial roles in binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • Disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-chloroethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate
  • Disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-fluoroethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

Uniqueness

The uniqueness of disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate lies in its brominated ethenyl group, which imparts distinct chemical properties and reactivity compared to its chloro and fluoro analogs. This makes it particularly valuable in applications requiring specific reactivity and binding characteristics.

Properties

Molecular Formula

C13H14BrN2Na2O9P

Molecular Weight

499.12 g/mol

IUPAC Name

disodium;2-[[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate

InChI

InChI=1S/C13H16BrN2O9P.2Na/c14-2-1-7-4-16(13(21)15-12(7)20)10-3-8(17)9(25-10)5-24-26(22,23)6-11(18)19;;/h1-2,4,8-10,17H,3,5-6H2,(H,18,19)(H,22,23)(H,15,20,21);;/q;2*+1/p-2/b2-1+;;/t8-,9+,10+;;/m0../s1

InChI Key

KVXXOCUYEBYSNB-STCKJFIUSA-L

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(CC(=O)[O-])[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(CC(=O)[O-])[O-])O.[Na+].[Na+]

Origin of Product

United States

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